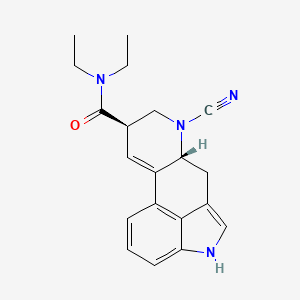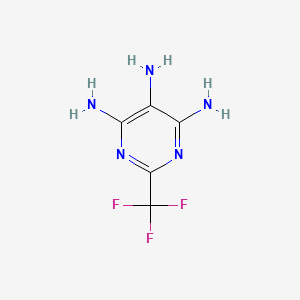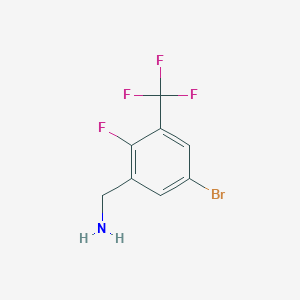
2-Deuteroindole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Deuteroindole is a deuterated derivative of indole, where one of the hydrogen atoms in the indole structure is replaced by deuterium. Indole itself is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered pyrrole ring. Indole and its derivatives are widely distributed in nature and have significant biological and pharmacological importance .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Deuteroindole typically involves the deuteration of indole. One common method is the exchange of hydrogen with deuterium using deuterium oxide (D2O) in the presence of a catalyst. Another approach involves the use of deuterated reagents in the synthesis of indole derivatives .
Industrial Production Methods: Industrial production of this compound may involve large-scale deuteration processes using deuterium gas or deuterated solvents. The choice of method depends on the desired yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Deuteroindole undergoes various chemical reactions similar to indole, including:
Electrophilic Substitution: Commonly at the 3-position of the indole ring.
Oxidation and Reduction: Can be oxidized to form indole-2-carboxylic acid or reduced to form indoline.
Substitution Reactions: Halogenation, nitration, and sulfonation reactions are typical.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like bromine, chlorine, and nitrating agents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products:
Halogenated Indoles: Products like 3-bromoindole.
Oxidized Products: Indole-2-carboxylic acid.
Reduced Products: Indoline.
Applications De Recherche Scientifique
2-Deuteroindole has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in biological processes and as a probe in metabolic studies.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .
Mécanisme D'action
The mechanism of action of 2-Deuteroindole involves its interaction with various molecular targets and pathways. As a deuterated compound, it exhibits kinetic isotope effects, which can influence reaction rates and metabolic pathways. This property makes it valuable in studying enzyme mechanisms and metabolic processes .
Comparaison Avec Des Composés Similaires
Indole: The non-deuterated parent compound.
3-Deuteroindole: Another deuterated derivative with deuterium at the 3-position.
Indoline: The fully reduced form of indole.
Uniqueness: 2-Deuteroindole is unique due to the presence of deuterium, which imparts different physical and chemical properties compared to its non-deuterated counterpart. This makes it useful in isotope labeling studies and in understanding the effects of deuterium on biological systems .
Propriétés
Formule moléculaire |
C8H7N |
|---|---|
Poids moléculaire |
118.15 g/mol |
Nom IUPAC |
2-deuterio-1H-indole |
InChI |
InChI=1S/C8H7N/c1-2-4-8-7(3-1)5-6-9-8/h1-6,9H/i6D |
Clé InChI |
SIKJAQJRHWYJAI-RAMDWTOOSA-N |
SMILES isomérique |
[2H]C1=CC2=CC=CC=C2N1 |
SMILES canonique |
C1=CC=C2C(=C1)C=CN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(1S,3S,4R,6S,8S,9R,10R,13R,14R,16R)-3,4,6,9,14-pentahydroxy-5,5,9,14-tetramethyl-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] acetate](/img/structure/B13422804.png)
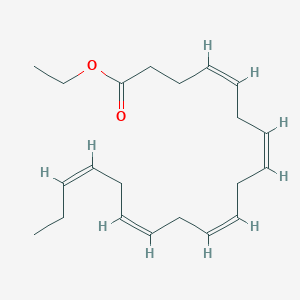
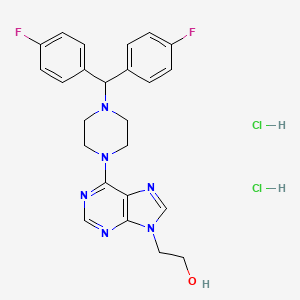

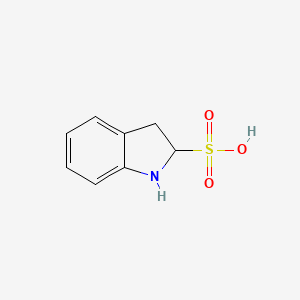
![[4-(Dimethylamino)phenyl][4-[methyl(phenylmethyl)amino]phenyl]-methanone](/img/structure/B13422850.png)
![(3'R,4S,6'R,7'S,8'Z,15'R)-7-chloro-7'-[2-(3,3-difluoroazetidin-1-yl)ethoxy]-N-(dimethylsulfamoyl)-15'-hydroxy-12'-methyl-13'-oxospiro[2,3-dihydro-1H-naphthalene-4,22'-20-oxa-1,12-diazatetracyclo[14.7.2.03,6.019,24]pentacosa-8,16(25),17,19(24)-tetraene]-15'-carboxamide](/img/structure/B13422851.png)
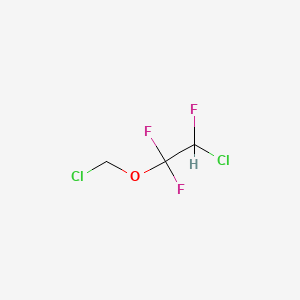
![(2S,4R)-1-methyl-N-[(1S,2R)-1-[(2R,3S,4S,5R,6R)-6-methylsulfanyl-3,4,5-tris(trimethylsilyloxy)oxan-2-yl]-2-trimethylsilyloxypropyl]-4-propylpyrrolidine-2-carboxamide](/img/structure/B13422860.png)
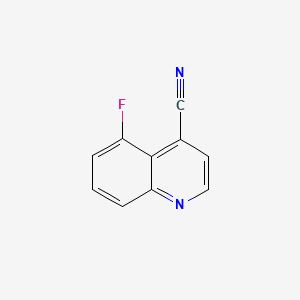
![2'-Deoxy-8-[[2-(1H-imidazol-4-yl)ethyl]amino]adenosine 5'-(Tetrahydrogen Triphosphate)](/img/structure/B13422866.png)
